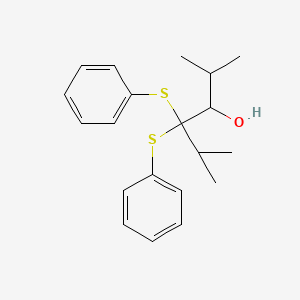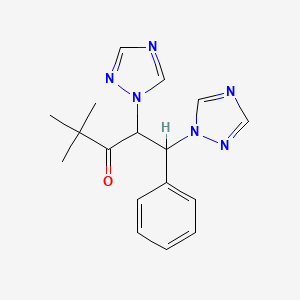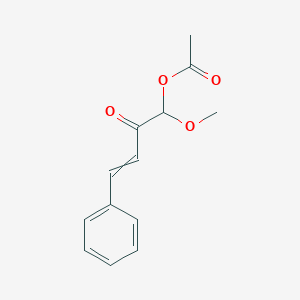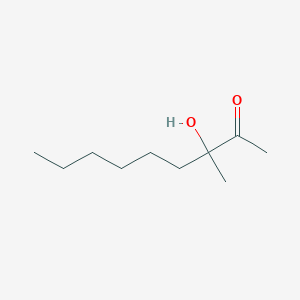![molecular formula C21H22N2O2 B14390597 3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline CAS No. 89707-17-5](/img/structure/B14390597.png)
3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound features a morpholine ring, an ethoxy group, and a phenyl group attached to an isoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation, where the isoquinoline core reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where the phenylisoquinoline intermediate reacts with ethyl bromide in the presence of a base like potassium carbonate.
Incorporation of Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the ethoxy intermediate reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or ethoxy group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline involves its interaction with specific molecular targets in the body. It may act as an inhibitor of enzymes or receptors, leading to modulation of biological pathways. For example, it could inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound also contains a morpholine ring and an ethoxy group but has a triazine core instead of an isoquinoline core.
2-(3-Methoxy-phenyl)-1-morpholin-4-yl-ethanethione: This compound features a morpholine ring and a methoxy group attached to a phenyl ring.
Uniqueness
3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline is unique due to its isoquinoline core, which imparts distinct biological activities and chemical properties compared to other morpholine derivatives. Its combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.
Propriétés
Numéro CAS |
89707-17-5 |
|---|---|
Formule moléculaire |
C21H22N2O2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
4-[2-(1-phenylisoquinolin-3-yl)oxyethyl]morpholine |
InChI |
InChI=1S/C21H22N2O2/c1-2-6-17(7-3-1)21-19-9-5-4-8-18(19)16-20(22-21)25-15-12-23-10-13-24-14-11-23/h1-9,16H,10-15H2 |
Clé InChI |
NJGURVPEFBQLAK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCOC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea](/img/structure/B14390528.png)



![4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14390538.png)

![N-[(Z)-(Dichloroamino)(phenyl)methylidene]benzamide](/img/structure/B14390551.png)

![4-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine](/img/structure/B14390578.png)

![N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide](/img/structure/B14390591.png)

